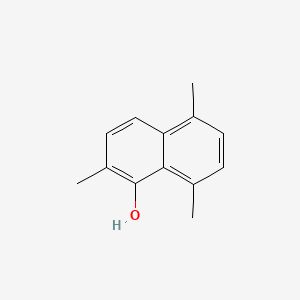
2,5,8-Trimethyl-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8-Trimethyl-1-naphthol is an organic compound with the molecular formula C13H14O It is a derivative of naphthol, characterized by the presence of three methyl groups at the 2, 5, and 8 positions on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-1-naphthol typically involves the alkylation of 1-naphthol. One common method is the Friedel-Crafts alkylation, where 1-naphthol is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 2,5,8-Trimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,5,8-trimethyl-1,4-naphthoquinone.
Reduction: Formation of 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthol.
Substitution: Formation of halogenated derivatives like 2,5,8-trimethyl-1-bromonaphthol.
科学研究应用
2,5,8-Trimethyl-1-naphthol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5,8-Trimethyl-1-naphthol involves its interaction with specific molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
1-Naphthol: Lacks the methyl groups, making it less hydrophobic and with different reactivity.
2,5-Dimethyl-1-naphthol: Similar structure but with only two methyl groups, affecting its chemical properties and applications.
2,3,6-Trimethylphenol: A phenol derivative with a different aromatic ring structure, leading to distinct chemical behavior.
Uniqueness: 2,5,8-Trimethyl-1-naphthol is unique due to the specific positioning of its methyl groups, which influence its reactivity, solubility, and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
33583-02-7 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC 名称 |
2,5,8-trimethylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-7,14H,1-3H3 |
InChI 键 |
AZPMPNRMONDTQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=C(C2=C(C=C1)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
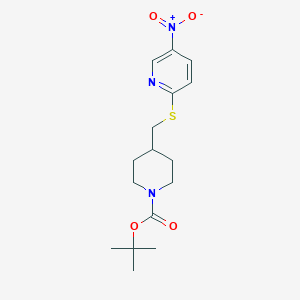
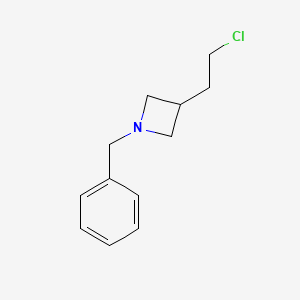
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
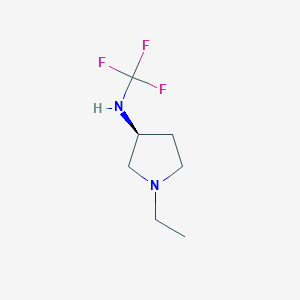
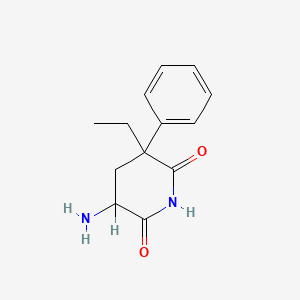
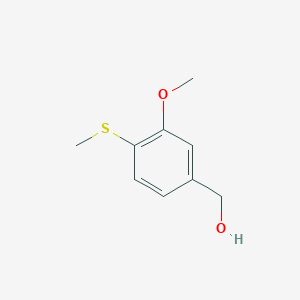

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)



